molecular formula C17H22N2S B15057260 N-Benzyl-5-(tert-butylthio)-4-methylpyridin-2-amine

N-Benzyl-5-(tert-butylthio)-4-methylpyridin-2-amine

Cat. No.: B15057260
M. Wt: 286.4 g/mol
InChI Key: JQUKUSAKRIZTDE-UHFFFAOYSA-N
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Description

N-Benzyl-5-(tert-butylthio)-4-methylpyridin-2-amine is a chemical compound characterized by the presence of a benzyl group, a tert-butylthio group, and a methylpyridin-2-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-5-(tert-butylthio)-4-methylpyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis.

    Introduction of the Methyl Group: The methyl group is introduced at the 4-position of the pyridine ring using methylation reactions.

    Addition of the Tert-Butylthio Group: The tert-butylthio group is added to the 5-position of the pyridine ring through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-5-(tert-butylthio)-4-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the tert-butylthio group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, and halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-Benzyl-5-(tert-butylthio)-4-methylpyridin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-5-(tert-butylthio)-4-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-4-methylpyridin-2-amine: Lacks the tert-butylthio group.

    N-Benzyl-5-(methylthio)-4-methylpyridin-2-amine: Contains a methylthio group instead of a tert-butylthio group.

    N-Benzyl-5-(tert-butylthio)-pyridin-2-amine: Lacks the methyl group at the 4-position.

Uniqueness

N-Benzyl-5-(tert-butylthio)-4-methylpyridin-2-amine is unique due to the presence of both the tert-butylthio group and the methyl group on the pyridine ring

Properties

Molecular Formula

C17H22N2S

Molecular Weight

286.4 g/mol

IUPAC Name

N-benzyl-5-tert-butylsulfanyl-4-methylpyridin-2-amine

InChI

InChI=1S/C17H22N2S/c1-13-10-16(18-11-14-8-6-5-7-9-14)19-12-15(13)20-17(2,3)4/h5-10,12H,11H2,1-4H3,(H,18,19)

InChI Key

JQUKUSAKRIZTDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1SC(C)(C)C)NCC2=CC=CC=C2

Origin of Product

United States

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